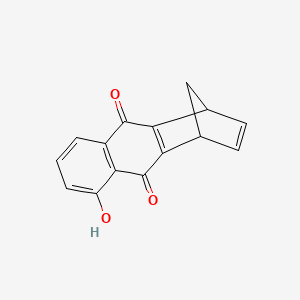
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a hydroxyl group, three phenyl groups, and a conjugated enone system, making it an interesting subject for studies in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form the enone system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The enone system can be reduced to form saturated compounds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents on the phenyl rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a diketone, while reduction can produce a saturated alcohol.
Applications De Recherche Scientifique
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies have shown that it can bind to enzymes like cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels . These interactions can modulate biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,4,6-trimethoxychalcone: Another chalcone derivative with similar structural features.
1,3,6-triphenylhex-3-en-5-yn-1-one: Lacks the hydroxyl group but shares the enone and phenyl groups.
Uniqueness
2-Hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets.
Propriétés
Numéro CAS |
607740-76-1 |
|---|---|
Formule moléculaire |
C24H18O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-hydroxy-1,3,6-triphenylhex-3-en-5-yn-1-one |
InChI |
InChI=1S/C24H18O2/c25-23(21-16-8-3-9-17-21)24(26)22(20-14-6-2-7-15-20)18-10-13-19-11-4-1-5-12-19/h1-9,11-12,14-18,24,26H |
Clé InChI |
OGPIREWZDXZYKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)

![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
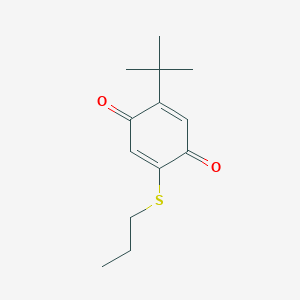
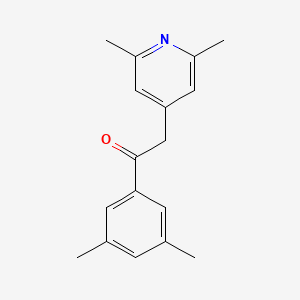
![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
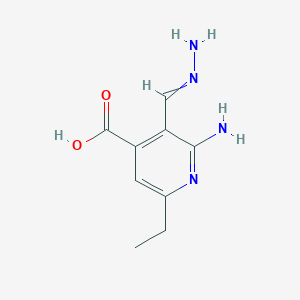
![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

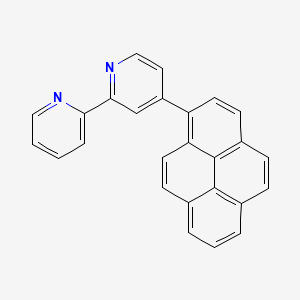
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
